Cas no 98519-65-4 (4-Bromo-7-chloroquinoline)

4-Bromo-7-chloroquinoline is a halogenated quinoline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable heterocyclic structure, which facilitates further functionalization, making it valuable for constructing complex molecules. The presence of both bromo and chloro substituents enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications. This compound is particularly useful in medicinal chemistry for developing bioactive compounds, including potential antimicrobial or anticancer agents. Its high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Bromo-7-chloroquinoline structure
4-Bromo-7-chloroquinoline structure
Product Name:4-Bromo-7-chloroquinoline
CAS No:98519-65-4
MF:C9H5BrClN
MW:242.499700307846
MDL:MFCD07700232
CID:801894
PubChem ID:329773564
Update Time:2025-06-22

4-Bromo-7-chloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-chloroquinoline
    • Quinoline,4-bromo-7-chloro-
    • 4-bromo-7-chloro-quinoline
    • Quinoline, 4-bromo-7-chloro-
    • IVPHNMMNLBTDRQ-UHFFFAOYSA-N
    • AB42126
    • 4-Bromo-7-chloroquinoline, AldrichCPR
    • ST2411223
    • AB0027933
    • W9845
    • A858539
    • DS-10869
    • 98519-65-4
    • AKOS009456469
    • CS-W005453
    • SCHEMBL2186942
    • DTXSID00450541
    • J-514790
    • SY021119
    • FT-0731635
    • MFCD07700232
    • DB-080540
    • MDL: MFCD07700232
    • Inchi: 1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
    • InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C2C=C(C=CC2=1)Cl

Computed Properties

  • Exact Mass: 240.92900
  • Monoisotopic Mass: 240.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: 1.673
  • PSA: 12.89000
  • LogP: 3.65070

4-Bromo-7-chloroquinoline Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H318
  • Warning Statement: P280-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-41
  • Safety Instruction: 26-39-45
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:

4-Bromo-7-chloroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-7-chloroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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4-Bromo-7-chloroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:98519-65-4)4-Bromo-7-chloroquinoline
Order Number:A858539
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):166.0/382.0/1529.0
Email:sales@amadischem.com

Additional information on 4-Bromo-7-chloroquinoline

4-Bromo-7-chloroquinoline: A Comprehensive Overview

The compound with CAS No. 98519-65-4, commonly referred to as 4-Bromo-7-chloroquinoline, is a significant heterocyclic aromatic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the quinoline family, which is widely studied due to its unique chemical properties and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 4-Bromo-7-chloroquinoline.

4-Bromo-7-chloroquinoline is a derivative of quinoline, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused with a pyridine ring. The substitution of bromine at the 4-position and chlorine at the 7-position introduces distinct electronic and steric effects, making this compound highly versatile. These substituents not only influence the compound's reactivity but also play a crucial role in its solubility and stability under various conditions. Recent studies have highlighted the importance of halogen substitution in modulating the electronic properties of quinoline derivatives, which is pivotal for their application in advanced materials.

The synthesis of 4-Bromo-7-chloroquinoline involves a series of well-established organic reactions. Typically, the process begins with the preparation of quinoline via the Skraup synthesis or other analogous methods. Subsequent halogenation at specific positions is achieved through electrophilic substitution reactions, utilizing bromine and chlorine as electrophiles. The regioselectivity of these reactions is influenced by directing groups already present on the quinoline framework, ensuring precise placement of the halogen atoms. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and enhancing yield.

One of the most promising applications of 4-Bromo-7-chloroquinoline lies in its use as an intermediate in pharmaceutical chemistry. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For instance, derivatives of 4-Bromo-7-chloroquinoline have been explored for their anti-inflammatory, antiviral, and anticancer properties. A study published in 2023 demonstrated that certain analogs exhibit potent inhibitory effects on key enzymes involved in cancer progression, suggesting their potential as leads for drug development.

In addition to pharmaceutical applications, 4-Bromo-7-chloroquinoline has found utility in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. Recent research has focused on optimizing the bioavailability and environmental impact of these compounds. For example, researchers have developed formulations that enhance the stability of 4-Bromo-7-chloroquinoline derivatives under field conditions while minimizing their ecological footprint.

The electronic properties of 4-Bromo-7-chloroquinoline also make it an attractive candidate for use in organic electronics. The compound's ability to act as an electron-deficient acceptor material has been leveraged in designing organic photovoltaic (OPV) devices. A groundbreaking study reported in 2023 showcased how incorporating 4-Bromo-7-chloroquinoline into OPV blends significantly improved device efficiency by enhancing charge transport properties. This development underscores its potential role in advancing renewable energy technologies.

From a materials science perspective, 4-Bromo-7-chloroquinoline has been employed as a precursor for synthesizing advanced carbon materials such as graphene oxide derivatives. The halogen substituents facilitate controlled oxidation processes, leading to tailored carbon nanostructures with unique properties. These materials hold promise for applications ranging from energy storage to catalysis.

In conclusion, 4-Bromo-7-chloroquinoline, with CAS No. 98519-65-4, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in pharmaceuticals, agrochemicals, and electronic materials while contributing to cutting-edge research in organic electronics and carbon nanotechnology. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic research and industrial innovation is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98519-65-4)4-Bromo-7-chloroquinoline
A858539
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):166.0/382.0/1529.0
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